molecular formula C10H12BrN3S B12045280 3-bromobenzaldehyde N-ethylthiosemicarbazone CAS No. 301347-66-0

3-bromobenzaldehyde N-ethylthiosemicarbazone

Cat. No.: B12045280
CAS No.: 301347-66-0
M. Wt: 286.19 g/mol
InChI Key: NUOMQHKGICNYNJ-NTUHNPAUSA-N
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Description

3-Bromobenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C10H12BrN3S It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bromine atom at the third position and an N-ethylthiosemicarbazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromobenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 3-bromobenzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromobenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromobenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzaldehyde: The parent compound, which lacks the N-ethylthiosemicarbazone group.

    4-Bromobenzaldehyde: An isomer with the bromine atom at the fourth position.

    N-ethylthiosemicarbazone derivatives: Compounds with similar functional groups but different aromatic backbones.

Uniqueness

3-Bromobenzaldehyde N-ethylthiosemicarbazone is unique due to the presence of both the bromine atom and the N-ethylthiosemicarbazone group

Properties

CAS No.

301347-66-0

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

1-[(E)-(3-bromophenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C10H12BrN3S/c1-2-12-10(15)14-13-7-8-4-3-5-9(11)6-8/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+

InChI Key

NUOMQHKGICNYNJ-NTUHNPAUSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=CC=C1)Br

Canonical SMILES

CCNC(=S)NN=CC1=CC(=CC=C1)Br

Origin of Product

United States

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